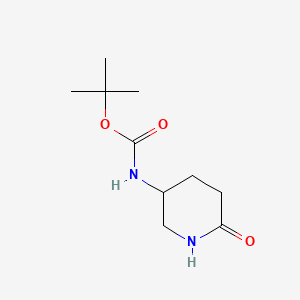

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNSUMIBERIFIT-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

CAS Number: 1228566-94-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate, a key chiral intermediate in the synthesis of advanced pharmaceutical agents. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and significant role in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a chiral piperidinone derivative. The presence of both a carbamate protecting group and a lactam functionality makes it a versatile building block in organic synthesis. The (R)-stereochemistry at the 3-position is crucial for its application in the synthesis of stereospecific target molecules.

Table 1: Physicochemical Properties [1][2]

| Property | Value |

| CAS Number | 1228566-94-6 |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Purity | >97% |

| Appearance | Inquire with supplier |

| Storage Conditions | 2-8°C |

Table 2: Spectroscopic Data

While specific spectra are proprietary to suppliers, typical analytical characterization data for this compound would include:

| Analysis | Description |

| ¹H NMR | Spectra available from suppliers such as ChemicalBook.[3] |

| Mass Spectrometry | Consistent with the molecular weight of 214.26 g/mol . |

| Infrared Spectroscopy | Characteristic peaks for N-H, C=O (carbamate and lactam), and C-N bonds. |

Role in Drug Discovery and Development

This compound is a critical intermediate in the synthesis of targeted therapies, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors.[4][5][6] BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[4][5]

This chiral building block is a precursor to the core structure of several BTK inhibitors, including the clinically approved drug Zanubrutinib.[7][8] The specific (R)-configuration of the piperidinone ring is essential for the high potency and selectivity of these inhibitors.

Experimental Protocols

Synthesis of this compound

Application in the Synthesis of Zanubrutinib (A BTK Inhibitor)

This compound is a key starting material in the multi-step synthesis of Zanubrutinib. The synthesis generally proceeds by reacting this intermediate with other heterocyclic fragments to construct the final complex molecule. The Boc protecting group is typically removed at a later stage of the synthesis to allow for further functionalization. While the full synthesis is complex and proprietary, the initial steps involve the coupling of this piperidinone intermediate with other building blocks.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound is an essential component in the synthesis of BTK inhibitors. These inhibitors function by blocking the BTK signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. The following diagram illustrates the central role of BTK in B-cell receptor signaling.

Caption: BTK Signaling Pathway in B-Cells.

General Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor, such as Zanubrutinib, using this compound as a starting material involves a multi-step process. The following diagram outlines a generalized workflow for such a synthesis.

Caption: Kinase Inhibitor Synthesis Workflow.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its specific stereochemistry and versatile chemical handles make it an indispensable building block for the synthesis of complex, targeted therapies, particularly in the area of oncology and immunology. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field.

References

- 1. Novachemistry-product-info [novachemistry.com]

- 2. This compound [myskinrecipes.com]

- 3. (R)-tert-butyl 6-oxopiperidin-3-ylcarbamate(1228566-94-6) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2014082598A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 6. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

Technical Data Sheet: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Abstract

This technical document provides a focused analysis of the molecular weight of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. The determination of an accurate molecular weight is fundamental for a wide range of applications in chemical research and development, including stoichiometric calculations for synthesis, preparation of solutions with precise concentrations, and characterization for analytical purposes. This guide outlines the molecular formula and the elemental composition, culminating in a precise molecular weight calculation.

Chemical Identity and Formula

This compound is a chemical compound frequently utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. The stereochemical descriptor "(R)" denotes the specific spatial arrangement of atoms at the chiral center on the piperidinone ring. This configuration is crucial for its biological activity and interaction with target molecules but does not alter its elemental composition.

The molecular formula for this compound has been determined to be C₁₀H₁₈N₂O₃ [1][2].

Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

The workflow for this calculation is a direct, linear process.

Caption: Workflow for Molecular Weight Determination.

The quantitative data used for this calculation are summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 10 | 12.011[3][4][5] | 120.11 |

| Hydrogen | H | 18 | 1.008[6][7][8][9] | 18.144 |

| Nitrogen | N | 2 | 14.007[10][11][12][13] | 28.014 |

| Oxygen | O | 3 | 15.999[14][15][16][17][18] | 47.997 |

| Total | 214.265 |

Based on this elemental analysis, the calculated molecular weight of this compound is 214.265 g/mol . This value is consistent with figures published in chemical supplier catalogs and databases[1][2].

Note on Inapplicability of Further Requirements

The user request included specifications for experimental protocols and signaling pathway diagrams. These elements are not applicable to the topic of molecular weight determination for the following reasons:

-

Experimental Protocols: The calculation of molecular weight is a theoretical determination based on the established molecular formula and standard atomic weights. It does not involve an experimental procedure. Experimental techniques such as mass spectrometry would be used to confirm this value, but the protocols for such an analysis are beyond the scope of a fundamental data sheet on the compound's intrinsic properties.

-

Signaling Pathways: Signaling pathway diagrams are used to visualize biological processes and molecular interactions within a cell or organism. As this compound is a chemical compound, it does not have an intrinsic signaling pathway. While it may be a component in a larger biological study, its own molecular weight is a fixed chemical property, not a biological process.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide on (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidinone scaffold, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1228566-94-6 | [2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [2][3] |

| Molecular Weight | 214.26 g/mol | [2][3] |

| Exact Mass | 214.13200 u | [4] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1][3][] |

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

| Spectroscopy | Data |

| ¹H NMR | Expected peaks for the Boc group (singlet, ~1.4 ppm), and methylene and methine protons of the piperidinone ring. |

| ¹³C NMR | Expected signals for the carbonyl group of the lactam (~170-175 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidinone ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (carbamate and lactam), C=O stretching (carbamate and lactam), and C-H stretching. |

| Mass Spectrometry | Expected molecular ion peak and fragmentation patterns typical for Boc-protected amines, often showing a loss of the Boc group (M-100) or isobutylene (M-56). |

Synthesis

A common synthetic route to this compound involves the use of a chiral starting material to establish the desired stereochemistry at the C3 position of the piperidinone ring.

General Experimental Protocol

A plausible synthetic approach, based on related literature, would involve the following conceptual steps. Please note that specific reagents, reaction conditions, and purification methods would need to be optimized.

-

Starting Material: A suitable chiral precursor, such as a derivative of glutamic acid or another amino acid, is chosen to introduce the (R)-stereocenter.

-

Cyclization: The linear precursor undergoes an intramolecular cyclization to form the 6-membered lactam ring. This can be achieved through various methods, such as amide bond formation using coupling agents or by activation of a carboxylic acid moiety.

-

Boc Protection: The amino group at the C3 position is protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the amino-piperidinone intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Purification: The final product is purified using techniques such as column chromatography to yield the desired this compound.

The following diagram illustrates a generalized workflow for the synthesis.

References

Spectroscopic Profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral intermediate, (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note: The NMR and IR data presented here are for the (S)-enantiomer, which are identical to the (R)-enantiomer for these spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.98 | br s | 1H | CH |

| 3.31-3.28 | m | 2H | CH₂ |

| 2.13-2.06 | m | 1H | CH₂ |

| 1.97-1.89 | m | 3H | CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | C=O (amide) |

| 157.8 | C=O (carbamate) |

| 82.0 | C (CH₃)₃ |

| 50.8 | C H |

| 42.0 | C H₂ |

| 28.0 | C(C H₃)₃ |

| 27.6 | C H₂ |

| 21.0 | C H₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3287 | N-H stretch |

| 2974 | C-H stretch |

| 1705 | C=O stretch (carbamate) |

| 1662 | C=O stretch (amide) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 237 | [M+Na]⁺ |

Molecular Formula: C₁₀H₁₈N₂O₃ Molecular Weight: 214.26 g/mol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy was performed on a 300 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃).

-

Data Acquisition:

-

For ¹H NMR, the spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

-

For ¹³C NMR, a proton-decoupled spectrum was obtained. Chemical shifts were referenced to the deuterated solvent signal.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy was performed using the neat compound.

-

Sample Preparation: A small amount of the neat (undiluted) compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal was first recorded. The sample was then scanned over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the protonated molecule.

-

Sample Preparation: A dilute solution of the compound was prepared in a suitable solvent, such as methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) to facilitate protonation.

-

Data Acquisition: The solution was introduced into the ESI source of the mass spectrometer. The instrument was operated in positive ion mode to detect [M+H]⁺ or other adducts like [M+Na]⁺.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the peak corresponding to the molecular ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility Profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines its physicochemical properties, details established experimental protocols for solubility determination, and offers a framework for data presentation.

Introduction

This compound (CAS No. 1228566-94-6) is a chiral piperidinone derivative widely utilized in medicinal chemistry.[1] Its structural features make it a valuable building block for the synthesis of complex nitrogen-containing heterocycles, which are prominent in many bioactive molecules, including kinase inhibitors and central nervous system (CNS) active agents.[1] Understanding the solubility of this intermediate is crucial for its effective use in synthetic chemistry and for the development of robust drug manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its solubility behavior and for the design of appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2][3] |

| CAS Number | 1228566-94-6 | [1][2] |

| Calculated LogP | 1.50940 | [3] |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2-8°C | [1] |

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. Therefore, this section provides a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents relevant to its synthesis and purification, such as water, buffers at different pH values, and common organic solvents.

Table for Experimental Solubility Data:

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Water | |||||

| e.g., Phosphate-buffered saline (PBS) | |||||

| e.g., Ethanol | |||||

| e.g., Methanol | |||||

| e.g., Dichloromethane | |||||

| e.g., Ethyl acetate |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for two widely accepted methods for determining the solubility of a solid compound: the Shake-Flask Method and Potentiometric Titration.

The shake-flask method is considered a reliable technique for determining thermodynamic solubility.[4][5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. It is crucial to ensure that a solid phase remains present throughout the experiment to confirm saturation.[4]

-

Equilibration: Agitate the flasks at a constant temperature for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally.[5][6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.[4] Subsequently, separate the saturated solution from the solid phase by filtration or centrifugation. Care must be taken to avoid any transfer of solid particles.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. Common analytical techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Experimental Workflow for Shake-Flask Method:

Caption: Workflow for the Shake-Flask solubility determination method.

Potentiometric titration is a rapid and efficient method for determining the solubility of ionizable compounds as a function of pH.[8] This method is particularly useful for compounds with acidic or basic functional groups.

Detailed Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions. Prepare a suspension of the compound in water or a suitable buffer.

-

Titration: Titrate the suspension with a standardized solution of a strong acid or base. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The point at which the solid phase completely dissolves is indicated by a change in the titration curve.

-

Solubility and pKa Determination: The intrinsic solubility and pKa can be determined from the titration data using appropriate thermodynamic models and equations.[9][10] This method can be significantly faster than the traditional shake-flask method.[8]

Logical Flow for Potentiometric Titration:

Caption: Logical workflow for solubility determination by potentiometric titration.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. Novachemistry-product-info [novachemistry.com]

- 3. CAS#:1245646-80-3 | tert-Butyl (6-oxopiperidin-3-yl)carbamate | Chemsrc [chemsrc.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. scielo.br [scielo.br]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a pivotal chiral building block in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors, protease inhibitors, and central nervous system (CNS) active agents. Notably, it serves as a key intermediate in the development of orexin receptor antagonists and IRAK4 inhibitors. Ensuring the chemical stability of this intermediate is paramount for the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for stability and forced degradation studies and presents relevant signaling pathways where this intermediate plays a crucial synthetic role.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| CAS Number | 1228566-94-6 |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically >95% |

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is critical. The compound's susceptibility to hydrolysis necessitates protection from moisture and extreme temperatures.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated place. Keep container tightly closed.[2] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Protects from atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Light | Store in a light-resistant container. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules. |

| Handling | Wear protective gloves, clothing, and eye protection.[2] Avoid breathing dust.[2] | The compound may cause skin, eye, and respiratory irritation.[2] |

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: a tert-butoxycarbonyl (Boc) protecting group and a lactam (a cyclic amide) ring.

Hydrolysis of the Carbamate Group

The Boc group is notoriously labile under acidic conditions. Protonic acids can catalyze the cleavage of the tert-butyl group, leading to the formation of the unprotected amine, isobutylene, and carbon dioxide. While generally more stable to basic conditions, prolonged exposure to strong bases can also induce hydrolysis.

Hydrolysis of the Lactam Ring

The lactam ring is an amide and is susceptible to hydrolysis under both acidic and basic conditions, which would result in the opening of the piperidinone ring to form an amino acid derivative. This process is generally slower than the acid-catalyzed deprotection of the Boc group.

Experimental Protocols for Stability Testing

The following protocols are adapted from general guidelines for stability testing of pharmaceutical intermediates and can be applied to this compound.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life for the compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store a minimum of three batches of this compound in its intended container closure system.

-

Storage Conditions:

-

Long-Term: 2-8°C.

-

Accelerated: 25°C / 60% Relative Humidity (RH) or 40°C / 75% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Methods: At each time point, test the samples for appearance, assay (purity), and degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways. This information is crucial for the development of stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active substance.

Signaling Pathways

This compound is a key building block for molecules targeting important signaling pathways in drug discovery. Below are diagrams for two such pathways.

Caption: IRAK4 signaling pathway initiated by TLR activation.

Caption: Orexin receptor signaling via the Gq pathway.

Conclusion

This compound is a valuable synthetic intermediate whose stability is crucial for the quality of downstream pharmaceutical products. Proper storage at refrigerated temperatures with protection from moisture and air is essential. The primary degradation concerns are the hydrolysis of the Boc-carbamate and the lactam ring. The provided experimental protocols for stability and forced degradation studies offer a framework for researchers to ensure the quality and define the shelf-life of this compound. A thorough understanding of its stability profile will aid in the development of robust and reliable synthetic processes for novel therapeutics.

References

Stereochemistry of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidinone scaffold and defined stereochemistry at the C3 position make it a crucial intermediate in the synthesis of complex molecules, most notably in the development of targeted therapies. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, synthesis, and its role as a key intermediate in the creation of potent kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. This data is essential for reaction planning, analytical method development, and quality control.

| Property | Value |

| CAS Number | 1228566-94-6[1][2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₃[1][2][3] |

| Molecular Weight | 214.26 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Purity | Typically >95% or >97% as per commercial suppliers[1][2] |

| Storage | 2-8°C[1][] |

Stereochemistry and Spectroscopic Data

Note: The following data is based on similar compounds and should be used as a general guide. Experimental verification is crucial.

| Spectroscopic Data | Expected Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 5.0-6.0 (br s, 1H, NH-Boc), 4.0-4.2 (m, 1H, CH-N), 3.2-3.4 (m, 2H, CH₂-N), 2.3-2.6 (m, 2H, CH₂-C=O), 1.8-2.2 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 172-174 (C=O, lactam), 155-156 (C=O, Boc), 79-81 (C(CH₃)₃), 48-50 (CH-N), 42-44 (CH₂-N), 30-32 (CH₂), 28.3 (C(CH₃)₃), 22-24 (CH₂) |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common strategy involves the use of a chiral starting material, such as D-glutamic acid, to establish the desired (R)-configuration early in the synthetic sequence.

A representative synthetic workflow is outlined below. This diagram illustrates the logical progression from a chiral amino acid to the target intermediate.

Detailed Experimental Protocol (Representative)

-

Cyclization of D-Glutamic Acid: D-Glutamic acid is first converted to the corresponding pyroglutamate derivative to protect the alpha-amino and one of the carboxylic acid groups.

-

Reduction and Protection: The unprotected carboxylic acid is selectively reduced to an alcohol. The resulting amino alcohol is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

-

Activation and Intramolecular Cyclization: The alcohol is activated, for example, by conversion to a tosylate or mesylate. Subsequent treatment with a base induces intramolecular cyclization to form the desired 6-oxopiperidine ring, yielding this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Experimental Protocol for Chiral HPLC (General Method)

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is used to monitor the elution of the enantiomers.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

The workflow for chiral purity analysis is depicted in the following diagram.

Application in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a pivotal intermediate in the synthesis of several Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.

The (R)-stereocenter of the piperidinone moiety is often essential for the high affinity and selectivity of the final BTK inhibitor. The synthesis of these inhibitors typically involves the deprotection of the Boc group, followed by coupling with other synthetic fragments.

The role of this intermediate in the broader context of BTK inhibitor action is illustrated in the signaling pathway diagram below.

Conclusion

This compound is a valuable chiral building block with well-defined stereochemistry that is essential for the synthesis of targeted therapeutics, particularly BTK inhibitors. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers working with this important pharmaceutical intermediate.

References

Conformational Analysis of the Piperidinone Ring: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The three-dimensional conformation of this heterocyclic ring system is a critical determinant of a molecule's interaction with its biological target, directly influencing its efficacy and selectivity. A thorough understanding of the conformational landscape of substituted piperidin-4-ones is therefore indispensable for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the piperidinone ring, integrating experimental and computational approaches.

Fundamental Conformations of the Piperidinone Ring

The six-membered piperidin-4-one ring is conformationally flexible and primarily exists in a dynamic equilibrium between several forms. The most stable and predominant conformation is the chair form , which minimizes torsional and steric strain. Other higher-energy conformations include the boat and twist-boat forms. The presence of substituents on the ring can significantly influence the conformational equilibrium, and in some cases, may favor non-chair conformations.

Experimental Protocols for Conformational Analysis

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is essential for a comprehensive conformational analysis of piperidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations provides detailed insights into dihedral angles and through-space proton proximities.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified piperidinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Data Acquisition:

-

Acquire high-resolution 1D ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Key 1D ¹H NMR parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Acquire 2D NMR spectra to aid in resonance assignment and conformational analysis:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[1][2]

-

NOESY/ROESY Mixing Time: This is a crucial parameter and should be optimized. A typical starting point is 300-800 ms for NOESY and 150-300 ms for ROESY.

-

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). Apply apodization functions (e.g., exponential multiplication) to improve the signal-to-noise ratio and resolution.

-

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation.[3][4]

-

A large coupling constant (³J ≈ 10-13 Hz) is indicative of a trans-diaxial relationship (θ ≈ 180°).

-

Smaller coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships (θ ≈ 60°).

-

-

Analyze NOESY/ROESY spectra for cross-peaks, which indicate spatial proximity. Strong NOEs between protons in a 1,3-diaxial arrangement provide compelling evidence for a chair conformation.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles.

Detailed Experimental Protocol:

-

Synthesis and Crystallization:

-

Synthesize the piperidinone derivative using established synthetic routes, such as the Mannich condensation.[5]

-

Purify the compound to a high degree (>98%) using techniques like column chromatography or recrystallization.

-

Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). Common solvents for piperidinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as benzene-petroleum ether.[5][6]

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Place the crystal in a modern X-ray diffractometer equipped with a CCD or CMOS detector.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The instrument software will automatically control the crystal orientation and collect a series of diffraction images.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections using software like HKL-2000 or CrysAlisPro.

-

Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT or SIR. This will provide an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL or Olex2.[7] This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refined structure will provide precise bond lengths, bond angles, and torsional angles, unequivocally defining the conformation of the piperidinone ring in the solid state.

-

Quantitative Conformational Data

The following tables summarize representative quantitative data obtained from experimental and computational studies on substituted piperidinone rings.

Table 1: Representative ¹H NMR Coupling Constants for Substituted Piperidin-4-ones

| Compound/Substituent | Coupled Protons | Dihedral Angle (approx.) | ³JHH (Hz) | Inferred Relationship | Reference |

| 2,6-diaryl-piperidin-4-one | H-2a, H-3a | ~180° | 10.5 - 12.0 | trans-diaxial | [8] |

| H-2a, H-3e | ~60° | 2.5 - 4.0 | axial-equatorial | [8] | |

| H-5a, H-6a | ~180° | 11.0 - 12.5 | trans-diaxial | [9] | |

| H-5e, H-6a | ~60° | 3.0 - 4.5 | equatorial-axial | [9] | |

| N-nitroso-2,6-diphenyl-piperidin-4-one | H-2, H-3 | - | 2.1 - 3.0 | indicative of boat/twist-boat | [10] |

Table 2: Representative Crystallographic Data for Substituted Piperidin-4-ones

| Compound | Conformation | Key Torsional Angles (°) | Bond Lengths (Å, C-N) | Bond Angles (°, C-N-C) | Reference |

| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | Chair | C2-N1-C6-C5: -55.8 | 1.49-1.52 | 111.5 | [11] |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Chair | N2-C17-C18-C19: 57.2 | 1.46-1.47 | 112.1 | [12] |

| t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one | Chair | C2-C3-C4-C5: 53.1 | 1.47-1.48 | 111.8 | [5] |

Computational Modeling of Piperidinone Conformation

Computational chemistry provides a powerful complementary tool to experimental methods, allowing for the calculation of relative energies of different conformers and the prediction of the most stable structures.

Detailed Computational Workflow:

-

Structure Building and Initial Optimization:

-

Build the 3D structure of the piperidinone derivative using a molecular editor such as GaussView or Avogadro.

-

Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., AMBER, MMFF94) or a semi-empirical method (e.g., PM7).[13]

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done by systematically rotating key dihedral angles (e.g., those in the piperidinone ring and around substituent bonds) and minimizing the energy of each resulting structure. Software such as Gaussian with the Opt=ModRedundant keyword can be used for this purpose.[14]

-

-

High-Level Geometry Optimization and Frequency Calculations:

-

For each low-energy conformer identified in the conformational search, perform a full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a popular choice.

-

Following each optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution. The conformer with the lowest Gibbs free energy is the most stable.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformer(s) and compare them with experimental data if available.

-

NMR parameters, such as chemical shifts and coupling constants, can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental values to further validate the predicted conformation.

-

Mandatory Visualizations

Experimental and Computational Workflow

Caption: A comprehensive workflow for the conformational analysis of the piperidinone ring.

Biological Significance: Piperidinone Inhibitors of the MDM2-p53 Interaction

The conformation of the piperidinone ring is crucial for its interaction with biological targets. A prominent example is the development of piperidinone-based inhibitors of the MDM2-p53 protein-protein interaction, which is a key target in cancer therapy.[17][18][19] In its native state, the tumor suppressor protein p53 is negatively regulated by MDM2, which targets p53 for proteasomal degradation.[20] Small molecule inhibitors that bind to MDM2 can block this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. The specific conformation of the piperidinone scaffold and its substituents is critical for fitting into the binding pocket of MDM2 and disrupting the p53 interaction.[21]

Caption: The role of piperidinone inhibitors in the MDM2-p53 signaling pathway.

Conclusion

The conformational analysis of the piperidinone ring is a critical aspect of modern drug discovery and development. A rigorous and integrated approach, leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of the conformational preferences of these important scaffolds. The detailed methodologies and data presented in this guide provide a framework for researchers to effectively characterize the three-dimensional structure of novel piperidinone-containing compounds, thereby facilitating the design of more potent and selective therapeutic agents.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 8. researchgate.net [researchgate.net]

- 9. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. auremn.org.br [auremn.org.br]

- 13. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 [docs.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. tau.ac.il [tau.ac.il]

- 16. researchgate.net [researchgate.net]

- 17. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]

- 18. m.youtube.com [m.youtube.com]

- 19. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 21. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Chiral Building Block: A Technical Guide to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a chiral piperidinone derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceuticals. Its stereodefined structure makes it an invaluable building block for creating enantiomerically pure bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important compound, with a focus on its role in modern drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1228566-94-6 |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage Temperature | 2-8°C |

History and Discovery

While a singular definitive publication marking the initial discovery of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the growing demand for enantiomerically pure building blocks in medicinal chemistry. The development of stereoselective synthetic methods has enabled the creation of complex chiral molecules, and this carbamate has become a valuable tool in this context. Its utility as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, protease inhibitors, and central nervous system (CNS) active agents, underscores its importance.[1] The chiral piperidinone scaffold is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential chemical modifications.

Synthetic Methodologies

The synthesis of this compound can be achieved through various routes, often starting from readily available chiral precursors. Two prominent methods include a multi-step chemical synthesis from D-glutamic acid and a chemoenzymatic approach.

Chemical Synthesis from D-Glutamic Acid

A common and well-established method involves the transformation of D-glutamic acid, a naturally occurring amino acid, into the target piperidinone. This multi-step process leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer. A general workflow for this synthesis is outlined below.

References

Methodological & Application

Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate, a key chiral intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, (R)-tert-butyl (piperidin-3-yl)carbamate, from L-glutamic acid, followed by a selective oxidation to yield the target lactam.

Stage 1: Synthesis of (R)-tert-Butyl (piperidin-3-yl)carbamate from L-Glutamic Acid

This multi-step synthesis transforms the readily available chiral starting material, L-glutamic acid, into the key piperidine intermediate. The overall workflow for this stage is depicted below.

Application Notes and Protocols for the Chemoenzymatic Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its stereodefined piperidinone core is a prevalent motif in a range of bioactive molecules. This document outlines a robust chemoenzymatic approach for the synthesis of this compound, leveraging the high stereoselectivity of enzymatic catalysis to establish the desired chirality, followed by efficient chemical transformations to yield the final product.

The cornerstone of this synthetic strategy is the enzymatic desymmetrization of a prochiral N-Boc-3-aminoglutarimide intermediate. This method offers a more sustainable and efficient alternative to traditional chemical resolutions or asymmetric syntheses, which may require multiple steps, expensive chiral auxiliaries, or harsh reaction conditions.

Overall Synthetic Pathway

The chemoenzymatic synthesis is accomplished in three main stages:

-

Protection: The commercially available 3-aminoglutarimide hydrochloride is protected with a tert-butoxycarbonyl (Boc) group to yield the prochiral substrate, N-Boc-3-aminoglutarimide.

-

Enzymatic Desymmetrization: A lipase-catalyzed enantioselective hydrolysis of the prochiral imide selectively opens the ring to form (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide.

-

Reductive Cyclization: The resulting amino acid derivative undergoes a selective reduction of the carboxylic acid followed by spontaneous intramolecular cyclization to furnish the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Boc-Protection of 3-Aminoglutarimide

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 3-Aminoglutarimide Hydrochloride | N/A |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Reaction Time | 4-6 hours | N/A |

| Temperature | Room Temperature | N/A |

| Isolated Yield | >95% | N/A |

Table 2: Lipase-Catalyzed Desymmetrization

| Parameter | Value | Reference |

|---|---|---|

| Substrate | N-Boc-3-aminoglutarimide | N/A |

| Enzyme | Immobilized Lipase from Candida antarctica B (CAL-B) | [2] |

| Enzyme Loading | 10-20% (w/w) of substrate | N/A |

| Medium | Phosphate Buffer (0.1 M) | [2][3] |

| pH | 7.0 | [3] |

| Temperature | 30-40 °C | [2][3] |

| Reaction Time | 24-48 hours | N/A |

| Conversion | >90% | N/A |

| Enantiomeric Excess (ee) | >95% | [2][4] |

| Isolated Yield | 85-90% | N/A |

Table 3: Reductive Cyclization

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide | N/A |

| Reducing Agent | Sodium Borohydride (NaBH₄) / Borane-THF complex | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Time | 12-16 hours | N/A |

| Temperature | 0 °C to Room Temperature | [5] |

| Isolated Yield | 70-80% | N/A |

Experimental Protocols

Materials and Equipment

-

3-Aminoglutarimide hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

-

Sodium borohydride (NaBH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

pH meter

-

Rotary evaporator

-

Chromatography equipment (for purification)

-

Standard organic solvents (DCM, THF, Ethyl Acetate) and reagents

Protocol 1: Synthesis of N-Boc-3-aminoglutarimide (Prochiral Substrate)

-

Suspend 3-aminoglutarimide hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the suspension under stirring.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield N-Boc-3-aminoglutarimide as a white solid.

Protocol 2: Enzymatic Desymmetrization

-

Reaction Setup: In a temperature-controlled vessel, dissolve N-Boc-3-aminoglutarimide (1.0 eq) in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 50-100 g/L.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (10-20% by weight relative to the substrate) to the solution.

-

Incubation: Stir the mixture gently at 35 °C. Maintain the pH at 7.0 using a pH-stat or by periodic addition of a dilute NaOH solution.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC to determine substrate conversion and product formation.

-

Work-up: Once the desired conversion is reached (typically >90% in 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

-

Extraction: Cool the aqueous filtrate to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product, (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification.

Protocol 3: Reductive Cyclization to this compound

-

Dissolution: Dissolve the crude product from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approx. 2.0 eq) dropwise. Caution: Hydrogen gas is evolved.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Work-up: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting intramolecular cyclization should yield the target compound. Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain this compound as a solid.

This chemoenzymatic route provides an efficient and highly stereoselective method for the synthesis of this compound. The use of a lipase in the key desymmetrization step circumvents the need for classical resolution and offers mild reaction conditions, high enantiopurity, and the potential for enzyme recycling, aligning with the principles of green chemistry. This protocol is well-suited for researchers in academic and industrial settings who require access to this important chiral intermediate for drug discovery and development programs.

References

Asymmetric Synthesis of Chiral Piperidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of efficient and stereocontrolled synthetic methodologies for accessing enantiomerically pure piperidine derivatives. This document provides detailed application notes and experimental protocols for selected modern asymmetric strategies for the synthesis of chiral piperidines, catering to the needs of researchers in organic synthesis and drug development.

Application Note 1: Rhodium-Catalyzed Asymmetric Carbo-metalation for the Synthesis of Enantioenriched 3-Arylpiperidines

This method provides a powerful three-step approach to enantioenriched 3-substituted piperidines starting from readily available pyridine. The key transformation is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate.[1][2] This strategy has been successfully applied to the formal synthesis of clinically relevant molecules such as Preclamol and Niraparib.[1]

Logical Workflow

Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Quantitative Data Summary

The following table summarizes the results for the rhodium-catalyzed asymmetric carbometalation of phenyl pyridine-1(2H)-carboxylate with various arylboronic acids.[1]

| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine | 81 | 96 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine | 85 | 97 |

| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-tetrahydropyridine | 78 | 98 |

| 4 | 3-Thienylboronic acid | 3-(3-Thienyl)-tetrahydropyridine | 70 | 95 |

| 5 | 1-Naphthylboronic acid | 3-(1-Naphthyl)-tetrahydropyridine | 41 | 99 |

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation

Materials:

-

Phenyl pyridine-1(2H)-carboxylate

-

Arylboronic acid

-

[Rh(cod)(OH)]₂ (cod = 1,5-cyclooctadiene)

-

Chiral ligand (e.g., a chiral diene ligand)

-

Aqueous Cesium Hydroxide (CsOH)

-

Tetrahydrofuran (THF) / Toluene (Tol) mixture (1:1)

-

Water (degassed)

Procedure: [1]

-

To an oven-dried vial equipped with a magnetic stir bar, add phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv), arylboronic acid (1.5 mmol, 3 equiv), [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%), and the chiral ligand (0.035 mmol, 7 mol%).

-

Evacuate and backfill the vial with argon three times.

-

Add the THF:Tol (1:1, 0.5 mL) solvent mixture, followed by aqueous CsOH (1 M, 1 mmol, 2 equiv) and degassed water (0.25 mL).

-

Seal the vial and heat the reaction mixture at 70 °C for 20 hours.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-tetrahydropyridine.

Application Note 2: Chiral Lactam-Mediated Synthesis of Piperidine Alkaloids

This methodology utilizes a chiral bicyclic lactam, derived from (R)- or (S)-phenylglycinol, as a versatile building block for the enantioselective synthesis of a wide range of piperidine alkaloids, including 2-alkyl and 2,6-dialkyl substituted piperidines.[3][4][5] The stereochemistry of the final product is controlled by the chirality of the starting lactam.

Reaction Pathway

Caption: Pathway for chiral lactam-mediated synthesis of piperidines.

Quantitative Data Summary

The following table presents the yields and diastereoselectivities for the synthesis of various piperidine alkaloids using the chiral lactam approach.[3]

| Target Alkaloid | Nucleophile | Key Intermediate | Overall Yield (%) | Diastereomeric Ratio |

| (R)-Coniine | Allyltrimethylsilane | Allylated Piperidone | Good | 9:1 |

| (2R,6S)-Dihydropinidine | Propylmagnesium bromide | Propylated Oxazolopiperidine | - | >95:5 |

| (2R,6R)-Lupetidine | Propylmagnesium bromide | Propylated Oxazolopiperidine | - | >95:5 (after epimerization) |

| (2R,6R)-Solenopsin A | Undecylmagnesium bromide | Undecylated Oxazolopiperidine | - | >95:5 (after epimerization) |

Experimental Protocol: Synthesis of (R)-Coniine Precursor

Materials:

-

(3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine

-

Titanium tetrachloride (TiCl₄)

-

Allyltrimethylsilane

-

Dichloromethane (DCM), anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure: [3]

-

Asymmetric α-Amidoalkylation:

-

To a solution of the bicyclic lactam (1 mmol) in anhydrous DCM (10 mL) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 mmol) dropwise.

-

Stir the mixture for 30 minutes, then add allyltrimethylsilane (1.5 mmol).

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the allylated piperidone.

-

-

Reduction of the Lactam Carbonyl:

-

To a solution of the allylated piperidone (1 mmol) in anhydrous THF (10 mL) at 0 °C, add LiAlH₄ (2 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through Celite and wash the filter cake with THF.

-

Concentrate the filtrate to obtain the crude reduced product, which can be purified by chromatography.

-

Application Note 3: Hybrid Bio- and Organocatalytic Cascade for 2-Substituted Piperidines

This innovative approach combines the selectivity of biocatalysis with the versatility of organocatalysis to synthesize 2-substituted piperidines in a one-pot cascade.[6][7] A transaminase enzyme generates a cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone that serves as both the amine acceptor and the nucleophile.[7]

Signaling Pathway Diagram

Caption: Hybrid bio-organocatalytic cascade for piperidine synthesis.

Quantitative Data Summary

The following table shows the conversion rates for the one-pot synthesis of various 2-substituted piperidines using a transaminase (ATA-256) and proline.[7]

| Entry | Ketone | Product | Conversion (%) |

| 1 | Acetone | (rac)-Pelletierine | 60 |

| 2 | Butan-2-one | - | 45 |

| 3 | 3-Methylbutan-2-one | - | 30 |

| 4 | Cyclohexanone | - | 55 |

Experimental Protocol: One-Pot Synthesis of (rac)-Pelletierine

Materials:

-

Cadaverine dihydrochloride

-

Transaminase (e.g., ATA-256)

-

Pyridoxal-5'-phosphate (PLP)

-

L-Proline or D-Proline

-

Acetone

-

Potassium phosphate buffer (pH 8)

Procedure: [7]

-

In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 8).

-

Add cadaverine dihydrochloride, PLP, and the transaminase enzyme.

-

Add L-proline or D-proline to the mixture.

-

Finally, add acetone, which acts as both the amine acceptor for the transaminase and the nucleophile for the Mannich reaction.

-

Seal the vessel and incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

-

Upon completion, work up the reaction by basifying the mixture with aqueous NaOH and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify the product by column chromatography. Note that the product is known to be prone to racemization.[7]

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]

- 7. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note and Protocol: Trifluoroacetic Acid-Mediated Boc Deprotection of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in modern organic synthesis, particularly in the fields of peptide synthesis and active pharmaceutical ingredient (API) development.[1][2] Its popularity is due to its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions.[1][3] Trifluoroacetic acid (TFA) is a frequently used and highly effective reagent for the cleavage of the Boc group.[1][4]

This document provides a comprehensive protocol for the deprotection of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate to yield (R)-3-aminopiperidin-2-one using TFA.

Reaction Mechanism

The deprotection of a Boc-protected amine with trifluoroacetic acid occurs via an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The carbamic acid is inherently unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide gas.[5][6] The liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[5]

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This section details a standard laboratory procedure for the TFA-mediated deprotection of this compound.

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. The volume of TFA can vary from a 20% solution in DCM (v/v) to using neat TFA, depending on the substrate's sensitivity.[1][7][8] For a standard reaction, a 1:1 mixture of DCM and TFA is often effective.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours.[2][9] The reaction progress should be monitored. The evolution of CO₂ gas is an indicator that the reaction is proceeding.[5]

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[6][9]

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[9] b. Dissolve the resulting residue in an appropriate organic solvent, such as ethyl acetate or DCM.[9] c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid. Repeat the wash until gas evolution ceases. d. Wash the organic layer with brine.[1][9] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][9]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminopiperidin-2-one.

-

Purification: If necessary, the crude product can be further purified by techniques such as column chromatography or crystallization.

Data Presentation: Summary of Typical Boc Deprotection Conditions

The optimal conditions for Boc deprotection can vary based on the specific substrate. The table below summarizes common conditions for TFA-mediated deprotection.

| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and widely used. TFA is corrosive and volatile; handle with care.[1][2][8] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 4 M solution | Room Temp. | 30 min - 12 h | The product is often isolated as the hydrochloride salt, which may precipitate from the solution.[8][9] |

Visualization of Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

Coupling reactions involving the amine of deprotected (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Application Notes and Protocols: Coupling Reactions of (R)-3-aminopiperidin-2-one

Audience: Researchers, scientists, and drug development professionals.